4-(8-ethoxy-2-oxo-2H-chromene-3-amido)benzoic acid
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Overview
Description
4-(8-ethoxy-2-oxo-2H-chromene-3-amido)benzoic acid is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(8-ethoxy-2-oxo-2H-chromene-3-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(8-ethoxy-2-oxo-2H-chromene-3-amido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)benzoic acid involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity to certain proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
4-(8-ethoxy-2-oxo-2H-chromene-3-amido)benzoic acid is unique due to the presence of both the chromene core and the benzoic acid moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-(8-Ethoxy-2-oxo-2H-chromene-3-amido)benzoic acid is a synthetic compound belonging to the class of chromene derivatives. Chromenes and their derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chromene core substituted with an ethoxy group and an amide functional group. The IUPAC name indicates its structural complexity, which contributes to its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₉NO₄ |
Molecular Weight | 313.35 g/mol |
CAS Number | 317327-35-8 |
Antimicrobial Activity
Research has indicated that chromene derivatives exhibit significant antimicrobial properties. A study evaluating various coumarin analogues, including those structurally related to this compound, demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this derivative showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Anti-inflammatory Properties
The anti-inflammatory potential of chromene derivatives is well-documented. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the ethoxy group in this compound may enhance its ability to modulate inflammatory pathways .
Anticancer Activity
Chromene derivatives have also been investigated for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation. Specific analogues have shown cytotoxic effects against cancer cell lines, indicating the potential for therapeutic applications in oncology .
Case Studies
- Antimicrobial Efficacy Study : A series of experiments tested the antimicrobial activity of various chromene derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Mechanism Exploration : Research involving in vivo models demonstrated that certain chromene derivatives reduced paw edema significantly compared to control groups. This study highlighted the role of these compounds in inhibiting inflammatory mediators .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
Key Structural Features Influencing Activity :
- Ethoxy Group : Enhances lipophilicity and cellular uptake.
- Amide Functional Group : Contributes to binding affinity with biological targets.
The structure–activity relationship studies indicate that modifications at specific positions on the chromene core can significantly alter biological efficacy.
Properties
IUPAC Name |
4-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-2-25-15-5-3-4-12-10-14(19(24)26-16(12)15)17(21)20-13-8-6-11(7-9-13)18(22)23/h3-10H,2H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBLGCGOFOEWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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